molecular formula C25H28N2O2 B14387151 4-Ethoxy-3'-sec-butyl-4'-benzyloxyazobenzene CAS No. 88108-44-5

4-Ethoxy-3'-sec-butyl-4'-benzyloxyazobenzene

Cat. No.: B14387151
CAS No.: 88108-44-5
M. Wt: 388.5 g/mol
InChI Key: WFQPPLZCYSVFNG-UHFFFAOYSA-N
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Description

4-Ethoxy-3’-sec-butyl-4’-benzyloxyazobenzene is an organic compound with the molecular formula C25H28N2O2 and a molecular weight of 388.5020 g/mol This compound is characterized by its azobenzene core, which is a common motif in organic chemistry known for its photochromic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3’-sec-butyl-4’-benzyloxyazobenzene typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful coupling to form the azobenzene structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3’-sec-butyl-4’-benzyloxyazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Ethoxy-3’-sec-butyl-4’-benzyloxyazobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3’-sec-butyl-4’-benzyloxyazobenzene involves the trans-cis isomerization of the azobenzene core upon exposure to light. This photoisomerization alters the molecular geometry and electronic properties, enabling the compound to interact with specific molecular targets and pathways. The molecular targets often include proteins and nucleic acids, where the compound can modulate their activity through light-induced conformational changes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-3’-methyl-4’-benzyloxyazobenzene
  • 4-Ethoxy-3’-ethyl-4’-benzyloxyazobenzene
  • 4-Ethoxy-3’-tert-butyl-4’-benzyloxyazobenzene

Uniqueness

4-Ethoxy-3’-sec-butyl-4’-benzyloxyazobenzene is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic effects compared to its methyl, ethyl, and tert-butyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable subject for comparative studies in photochromic and photochemical research .

Properties

CAS No.

88108-44-5

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

(3-butan-2-yl-4-phenylmethoxyphenyl)-(4-ethoxyphenyl)diazene

InChI

InChI=1S/C25H28N2O2/c1-4-19(3)24-17-22(27-26-21-11-14-23(15-12-21)28-5-2)13-16-25(24)29-18-20-9-7-6-8-10-20/h6-17,19H,4-5,18H2,1-3H3

InChI Key

WFQPPLZCYSVFNG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)N=NC2=CC=C(C=C2)OCC)OCC3=CC=CC=C3

Origin of Product

United States

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